3-Amino-2-chlorobenzenesulphonic acid
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Overview
Description
3-Amino-2-chlorobenzenesulphonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to a benzene ring, along with a sulfonic acid group (-SO3H)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-chlorobenzenesulphonic acid typically involves the sulfonation of 2-chloroaniline. The process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The final product is usually purified through crystallization or other separation techniques to achieve the required purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-chlorobenzenesulphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and chlorine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, azo compounds, and other functionalized aromatic compounds.
Scientific Research Applications
3-Amino-2-chlorobenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-chlorobenzenesulphonic acid involves its interaction with specific molecular targets. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzenesulfonic acid: Lacks the amino group, making it less versatile in certain reactions.
3-Aminobenzenesulfonic acid: Lacks the chlorine atom, affecting its reactivity and applications.
4-Amino-2-chlorobenzenesulfonic acid: Similar structure but with different positional isomerism, leading to variations in chemical behavior.
Uniqueness
3-Amino-2-chlorobenzenesulphonic acid is unique due to the presence of both amino and chlorine groups on the benzene ring, along with the sulfonic acid group. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
71501-37-6 |
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Molecular Formula |
C6H6ClNO3S |
Molecular Weight |
207.64 g/mol |
IUPAC Name |
3-amino-2-chlorobenzenesulfonic acid |
InChI |
InChI=1S/C6H6ClNO3S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3H,8H2,(H,9,10,11) |
InChI Key |
IUYPGBXHRROEGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)O)Cl)N |
Origin of Product |
United States |
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